(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid
Description
(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of a morpholine ring and multiple fluorine atoms
Properties
IUPAC Name |
(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4NO3/c14-9-7(1-2-8(19)20)10(15)12(17)13(11(9)16)18-3-5-21-6-4-18/h1-2H,3-6H2,(H,19,20)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRHYRRZGXHVMH-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=C2F)F)C=CC(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C(=C(C(=C2F)F)/C=C/C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by neutralization with sodium hydroxide.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions.
Coupling with Phenyl Group: The fluorinated morpholine derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Formation of Prop-2-enoic Acid:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the morpholine ring can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio}phenoxy}acetic acid: A compound with a thiazole ring and trifluoromethyl group, used as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid is unique due to its combination of a morpholine ring and multiple fluorine atoms, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
